Nuclear Fast Red

Overview

Description

Nuclear Fast Red, also known as 4-Amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt, is a histological staining reagent. It is primarily used for the visualization of nuclei in tissue sections. This compound is widely employed in immunohistochemistry as a red counterstain, providing a clear distinction between normal and abnormal nuclei .

Mechanism of Action

Target of Action

Nuclear Fast Red, also known as Kernechtrot or Calcium Red , is primarily used as a nuclear counterstain in histological applications . It targets the nuclei of cells, staining them a distinct red color . It has been reported to be suitable for use in autoradiographs of knee joints of mice and rats . Additionally, it has been used as a reagent for calcium in tissue where it forms a scarlet lake .

Mode of Action

This compound is an anthraquinone dye that works in conjunction with an aluminum salt as a mordant . The dye binds to the nuclei of cells, staining them red . This staining is achieved through the formation of a color lake, a type of pigment created by the precipitation of a dye with a mordant . The dye is soluble in water and ethanol, and heat is typically required for the aqueous solution .

Biochemical Pathways

This interaction allows for the visualization of nuclear structures in histological applications . The dye has also been used as a reagent for calcium, forming a scarlet lake with the element .

Pharmacokinetics

It is known that the dye is soluble in water and ethanol . This solubility likely plays a role in its distribution and excretion.

Result of Action

The primary result of this compound’s action is the staining of cell nuclei. This staining allows for the visualization of nuclear structures in histological applications . The dye’s interaction with calcium also results in the formation of a scarlet lake .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dye’s solubility in water and ethanol suggests that the presence of these solvents can affect its distribution and staining efficacy . Additionally, heat is typically required to dissolve the dye in an aqueous solution . Therefore, temperature can also influence the action of this compound. It’s also worth noting that the dye’s stability can be affected by cold temperatures .

Biochemical Analysis

Biochemical Properties

Nuclear Fast Red plays a significant role in biochemical reactions, primarily as a staining agent. It interacts with nucleic acids, binding to DNA and RNA within the cell nucleus. This interaction is facilitated by the dye’s anthraquinonic structure, which allows it to form stable complexes with nucleic acids. Additionally, this compound can chelate metal ions such as calcium, lead, and iron, forming colored complexes that are useful in various staining procedures .

Cellular Effects

This compound affects various types of cells by staining their nuclei red. This staining is particularly useful in identifying and visualizing cell nuclei in tissue sections. The dye does not significantly alter cell function but provides a clear contrast that aids in the observation of cellular structures. This compound has been used in studies involving cell signaling pathways, gene expression, and cellular metabolism, although its primary function remains as a staining agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with nucleic acids. The dye’s anthraquinonic structure allows it to intercalate between the base pairs of DNA and RNA, forming stable complexes. This binding is primarily electrostatic, involving interactions between the dye’s sulfonic acid groups and the phosphate backbone of nucleic acids. Additionally, this compound can form complexes with metal ions, which further enhances its staining properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is relatively stable when stored at room temperature, but prolonged exposure to light and air can lead to degradation. In staining protocols, the intensity of this compound staining can decrease over time if the slides are not properly stored. Long-term studies have shown that the dye remains effective for several months when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low concentrations, the dye effectively stains cell nuclei without causing significant toxicity. At higher doses, this compound can cause adverse effects, including cytotoxicity and tissue damage. Studies have shown that the dye’s staining efficiency and toxicity are dose-dependent, with a threshold concentration above which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a staining agent. The dye is metabolized primarily through enzymatic reactions that involve its anthraquinonic structure. Enzymes such as oxidoreductases and transferases play a role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can affect the dye’s staining properties and its overall stability in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The dye readily penetrates cell membranes and accumulates in the nucleus, where it binds to nucleic acids. Transporters and binding proteins do not significantly influence the distribution of this compound, as its primary mode of action is through direct interaction with nucleic acids. The dye’s localization and accumulation are influenced by factors such as cell type and tissue structure .

Subcellular Localization

This compound is predominantly localized in the cell nucleus, where it exerts its staining effects. The dye’s anthraquinonic structure allows it to target nucleic acids specifically, resulting in a red coloration of the cell nucleus. This subcellular localization is crucial for its function as a nuclear counterstain, providing a clear contrast to other cellular components. This compound does not undergo significant post-translational modifications or targeting signals, as its primary mode of action is through direct binding to nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nuclear Fast Red is synthesized by reacting 4-amino-1,3-dihydroxy-9,10-anthraquinone with sodium bisulfite. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving 25 grams of aluminum sulfate in 500 milliliters of distilled water. To this solution, 0.5 grams of this compound is added, and the mixture is heated until the dye dissolves completely. The solution is then cooled, filtered, and preserved with a few grains of thymol .

Chemical Reactions Analysis

Types of Reactions: Nuclear Fast Red undergoes various chemical reactions, including:

Complexation: It forms complexes with metal ions such as calcium, copper, and bismuth.

Substitution: The amino group in the compound can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Complexation: Common reagents include metal salts like calcium chloride, copper sulfate, and bismuth nitrate.

Substitution: Reagents such as halogenated compounds can be used for substitution reactions, often requiring a catalyst and elevated temperatures.

Major Products:

Complexation: The major products are metal-dye complexes, which are often used in analytical chemistry for the determination of metal ions.

Substitution: Substituted anthraquinone derivatives are formed, which can have varied applications depending on the substituents introduced.

Scientific Research Applications

Nuclear Fast Red has a wide range of applications in scientific research:

Histology and Cytology: It is extensively used for staining nuclei in tissue sections, providing a clear contrast for microscopic examination.

Analytical Chemistry: The compound serves as a selective complexing agent for the simultaneous determination of copper and bismuth by adsorptive stripping voltammetry.

Biological Staining: It is used in Prussian blue staining for neural progenitor cells and as a counterstain in various immunohistochemical procedures.

Fluorescent Probes: this compound can be employed as a highly sensitive “off/on” fluorescent probe for the determination of guanine.

Comparison with Similar Compounds

Hematoxylin: Another commonly used nuclear stain, but it requires a longer staining time compared to Nuclear Fast Red.

Fast Green FCF: A protein stain that provides a different color contrast in histological sections.

Uniqueness: this compound is unique in its rapid staining capability and its ability to provide a clear red contrast against blue, purple, brown, and green stains. This makes it particularly useful in multi-color staining protocols where quick and distinct nuclear visualization is required .

Properties

CAS No. |

6409-77-4 |

|---|---|

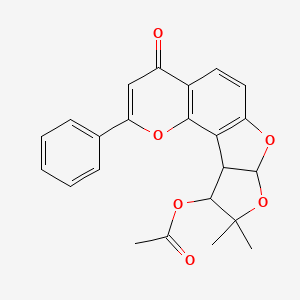

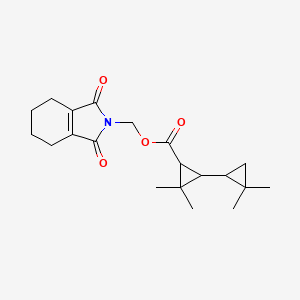

Molecular Formula |

C14H9NNaO7S |

Molecular Weight |

358.28 g/mol |

IUPAC Name |

4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid |

InChI |

InChI=1S/C14H9NO7S.Na/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22); |

InChI Key |

IMHHZEAFNULQIU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)O)O.[Na] |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Nuclear Fast Red in histology?

A1: this compound is primarily used as a counterstain in histological procedures to visualize cell nuclei. [, , , , , , ] It is often employed after staining with dyes that yield blue products, such as Alcian blue, to provide a contrasting red color for nuclei. [, , , ]

Q2: How does this compound interact with cell nuclei to produce a visible stain?

A2: this compound, when used with aluminum ions, forms a dye lake with the nucleic acids in the nucleus, staining them a distinct red color. [] This staining is particularly useful for distinguishing nuclei from the surrounding cytoplasm. [, ]

Q3: Are there specific staining protocols where this compound is preferred over other nuclear counterstains?

A3: Yes, this compound is particularly useful in autoradiography, where the use of hematoxylin can interfere with the visualization of silver grains. [] Its minimal staining of emulsions makes it ideal for this application. [] Additionally, it is preferred in certain reticulum staining techniques to prevent silver deposition on nuclei and enhance fiber staining. []

Q4: How is this compound utilized in analytical chemistry?

A4: this compound acts as a chromogenic reagent in various spectrophotometric and spectrofluorimetric methods. [, , , , , , , , , , , ] Its color change upon complexation or reaction with specific analytes allows for their detection and quantification. [, , , , , , , , , , ]

Q5: Can you give examples of analytes that can be detected using this compound-based assays?

A5: this compound-based assays have been developed for detecting various analytes, including:

- Metals: Silver ions (Ag+), [] beryllium (Be), [] and vanadium(V). [, ]

- Anions: Nitrite [] and iodide. []

- Organic Compounds: Chitosan [] and erythromycin. []

Q6: What are the advantages of using this compound in these analytical methods?

A6: Advantages include:

- Sensitivity: this compound-based assays can detect analytes at trace levels, demonstrating high sensitivity. [, , , , ]

- Simplicity: The methods are relatively simple and cost-effective, requiring basic laboratory equipment. [, ]

- Selectivity: this compound exhibits good selectivity for specific analytes under optimized conditions. [, ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C14H8N2O7S · Al1/3, and its molecular weight is approximately 357.26 g/mol.

Q8: Is there spectroscopic data available for this compound?

A8: Yes, this compound exhibits characteristic absorbance peaks in the UV-Vis region, specifically at 518 nm and 535 nm. [, , , ] Additionally, it can form fluorescent complexes with certain metals, allowing for fluorescence detection. [, ]

Q9: How stable is this compound under different conditions?

A9: this compound demonstrates good stability in acidic solutions and is commonly used in histological staining procedures involving acidic solutions. [, , , ] Its stability in other solvents and under various pH conditions may vary and requires further investigation.

Q10: Are there other applications of this compound beyond histology and analytical chemistry?

A10: Yes, this compound has been explored for its potential in photodynamic therapy for algae destruction in combination with hydrogen peroxide and visible light. [, ] Research suggests that it may contribute to a Type I/Type II photodynamic mechanism. []

Q11: Has this compound been investigated in material science applications?

A11: Yes, this compound has been incorporated as a doping anion in the fabrication of modified electrodes. [, ] These modified electrodes have shown promising electrocatalytic activity towards the oxidation of ascorbic acid, dopamine, and uric acid. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl-](/img/structure/B1211300.png)